REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[CH2:9][CH:10]([C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[NH:17][CH:16]=[CH:15]2)[OH:11])C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH2:9][CH:10]([C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[NH:17][CH:16]=[CH:15]2)[OH:11]
|
Name
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5-[2-(dibenzylamino)-1-hydroxyethyl]-indole-7-carboxamide
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Quantity
|
119.7 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(O)C=1C=C2C=CNC2=C(C1)C(=O)N)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization from an ethyl acetate-diethyl ether mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C=1C=C2C=CNC2=C(C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |